methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate
Description
Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate (CAS No. 1008736-39-7) is a chiral benzoate ester with a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. Its IUPAC name, this compound, reflects the stereospecific (S)-configuration at the aminoethyl substituent and the methyl group at the 2-position of the benzene ring. This compound is classified as a heterocyclic organic compound due to its amino functional group and aromatic ester structure .
Key structural features include:
- A methyl ester group at the 1-position of the benzene ring.
- An (S)-1-aminoethyl substituent at the 4-position.
- A methyl group at the 2-position, enhancing steric hindrance and lipophilicity compared to non-methylated analogs.
Properties
IUPAC Name |
methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6,8H,12H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHBHPWTMIMLPV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252413 | |
| Record name | Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008736-39-7 | |
| Record name | Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008736-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylbenzoic acid.
Esterification: The 4-methylbenzoic acid is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 4-methylbenzoate.
Amination: The methyl 4-methylbenzoate undergoes a Friedel-Crafts acylation reaction with an appropriate amine, such as (S)-1-aminoethanol, in the presence of a Lewis acid catalyst like aluminum chloride to introduce the aminoethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Esterification: Large-scale esterification using continuous flow reactors to ensure high yield and purity.
Catalytic Amination: Utilizing advanced catalytic systems to enhance the efficiency and selectivity of the amination process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence metabolic pathways by acting as a substrate or inhibitor, affecting the overall biochemical processes.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate with structurally related compounds:
Key Observations:
Steric and Electronic Effects: The 2-methyl group in the target compound increases steric hindrance and lipophilicity (logP ~2.5 estimated) compared to (S)-Methyl 4-(1-aminoethyl)benzoate (logP ~1.8) . Replacing the aminoethyl group with hydroxyethyl (CAS 128310-70-3) reduces basicity (pKa ~9.5 vs. ~10.5 for aminoethyl) and alters hydrogen-bonding capacity .
Biological Relevance :
- Piperidine-containing analogs (e.g., Prep 14, MW 397.44) exhibit higher molecular weights and are utilized in therapeutic applications (e.g., arthritis treatment) due to their receptor-binding capabilities .
- The acetamido and hydroxy groups in methyl 4-acetamido-2-hydroxybenzoate enhance solubility in polar solvents, making it suitable for aqueous-phase reactions .
Biological Activity
Methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate, also known as benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester, is a compound with significant potential in medicinal chemistry due to its unique structural features. This compound exhibits various biological activities, including antimicrobial properties and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C11H15NO2, with a molecular weight of approximately 193.24 g/mol. The compound features a benzoic acid backbone modified by an aminoethyl group at the para position and a methyl group at the ortho position, which enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| Functional Groups | Amino, Ester |
| Structural Features | Para-amino, Ortho-methyl |
Biological Activity
Research indicates that this compound possesses various biological activities:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Inhibition of Viral Targets : Preliminary studies suggest that it may inhibit the hepatitis C virus helicase, indicating its potential as an antiviral agent.
- Enzyme Interactions : The amino group can form hydrogen bonds with proteins, potentially affecting their structure and function. The ester group may undergo hydrolysis to release active carboxylic acids that interact with enzymes and receptors.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antiviral Activity Against Hepatitis C Virus :
- A study investigated the compound's ability to inhibit hepatitis C virus helicase. Results indicated that it could bind effectively to the enzyme, suggesting a mechanism for its antiviral activity.
-
Antimicrobial Properties :
- Research demonstrated that derivatives of benzoic acid exhibit significant antimicrobial effects against various pathogens. This compound was included in these studies, showing promise as a new antimicrobial agent.
- Toxicity Studies :
The mechanism of action of this compound involves several pathways:
- Hydrogen Bonding : The amino group can engage in hydrogen bonding with target proteins, influencing their activity.
- Enzyme Interaction : The hydrolysis of the ester group releases active forms that may interact with various enzymes and receptors, potentially leading to therapeutic effects.
Future Perspectives
Given its promising biological activities, further research is warranted to explore:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level will help in optimizing its use as a therapeutic agent.
- Clinical Trials : Conducting clinical trials will be essential to evaluate its efficacy and safety in humans.
- Synthetic Pathways : Developing efficient synthetic routes for this compound could enhance its availability for research and pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
